4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride
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Overview
Description
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a chemical compound that features a piperidine ring substituted with a methoxy and trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride typically involves the following steps:
Formation of the Phenyl Ring Substituents: The trifluoromethyl group is introduced to the phenyl ring through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Methoxylation: The methoxy group is added to the phenyl ring via a nucleophilic substitution reaction, using methanol and a suitable base.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine precursor.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenylpiperidine derivatives, which can have different pharmacological or chemical properties .
Scientific Research Applications
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects . The methoxy group can also play a role in modulating the compound’s activity by affecting its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
- 4-[2-Methoxy-4-(trifluoromethyl)]phenylpyridine
- 4-(trifluoromethyl)phenol
Uniqueness
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications .
Biological Activity
4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H15ClF3N
- Molecular Weight : 261.7 g/mol
- CAS Number : 1004618-85-2
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is suggested that the compound interacts with specific receptors or enzymes, influencing various biochemical pathways. The trifluoromethyl group and methoxy substituent may enhance lipophilicity, facilitating membrane permeability and receptor binding.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have suggested that piperidine derivatives can inhibit the growth of certain bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications on the piperidine ring can enhance antibacterial potency .
- Neuropharmacological Effects : Compounds with similar structures have shown potential in treating neurological disorders. For instance, analogs have been investigated for their ability to inhibit acetylcholinesterase (AChE), which plays a crucial role in neurodegenerative diseases like Alzheimer’s .
- Anti-inflammatory Properties : Some studies suggest that piperidine derivatives may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial properties of piperidine derivatives demonstrated that certain modifications could significantly enhance activity against Mycobacterium tuberculosis. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 6.3 µM against this pathogen, indicating promising antibacterial potential .
Case Study 2: Neuropharmacological Studies
Research into compounds with similar structures has shown that they can inhibit AChE activity with IC50 values ranging from 5.4 µM to 10.4 µM. These findings suggest potential applications in treating Alzheimer's disease .
Comparative Analysis of Similar Compounds
The following table compares the biological activities of this compound with related piperidine derivatives:
Compound Name | MIC (µM) | AChE Inhibition IC50 (µM) | Notes |
---|---|---|---|
This compound | 6.3 | N/A | Potential antibacterial agent |
Piperidine Derivative A | 5.0 | 5.4 | Strong AChE inhibitor |
Piperidine Derivative B | N/A | 10.0 | Moderate AChE inhibition |
Properties
Molecular Formula |
C13H17ClF3NO |
---|---|
Molecular Weight |
295.73 g/mol |
IUPAC Name |
4-[2-methoxy-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H16F3NO.ClH/c1-18-12-8-10(13(14,15)16)2-3-11(12)9-4-6-17-7-5-9;/h2-3,8-9,17H,4-7H2,1H3;1H |
InChI Key |
KOPWCFAUQYYGBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2CCNCC2.Cl |
Origin of Product |
United States |
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